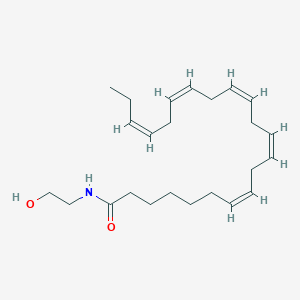
(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide
Descripción general
Descripción
(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide: is a long-chain fatty acid amide derived from docosapentaenoic acid (DPA)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide typically involves the amidation of docosapentaenoic acid with ethanolamine. This reaction can be catalyzed by various agents, including carbodiimides or enzymatic catalysts, under mild conditions to preserve the integrity of the polyunsaturated fatty acid chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction of docosapentaenoic acid from marine sources, followed by chemical or enzymatic amidation with ethanolamine. The process is optimized to ensure high yield and purity, often involving purification steps such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the docosapentaenoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be hydrogenated to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Epoxides, diols, or hydroxylated fatty acid amides.
Reduction: Saturated fatty acid amides.
Substitution: Esterified or etherified derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide is used as a model compound to study the behavior of fatty acid ethanolamides in various chemical reactions and their interactions with other biomolecules.
Biology: In biological research, this compound is studied for its role in modulating inflammatory responses and pain. It is also investigated for its potential neuroprotective effects and its ability to influence cellular signaling pathways.
Medicine: The compound is explored for its therapeutic potential in treating inflammatory diseases, neurodegenerative disorders, and pain management. Its bioactive properties make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of nutraceuticals and functional foods due to its health benefits.
Mecanismo De Acción
(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide exerts its effects primarily through interaction with specific receptors and enzymes involved in lipid signaling pathways. It acts as an agonist for peroxisome proliferator-activated receptors (PPARs) and can inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous fatty acid ethanolamides. These interactions modulate inflammatory responses, pain perception, and neuroprotection.
Comparación Con Compuestos Similares
- N-(2-hydroxyethyl)-eicosapentaenamide (derived from eicosapentaenoic acid)
- N-(2-hydroxyethyl)-docosahexaenamide (derived from docosahexaenoic acid)
- N-(2-hydroxyethyl)-arachidonamide (derived from arachidonic acid)
Uniqueness: (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide is unique due to its specific polyunsaturated fatty acid chain derived from docosapentaenoic acid. This structure imparts distinct bioactive properties, such as a higher degree of unsaturation compared to other fatty acid ethanolamides, which can influence its interaction with biological targets and its overall efficacy in modulating physiological processes.
Propiedades
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-7,10,13,16,19-pentaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,26H,2,5,8,11,14,17-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZURZCGSKALDLA-JLNKQSITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



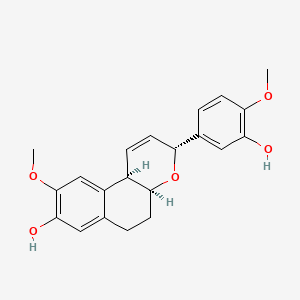

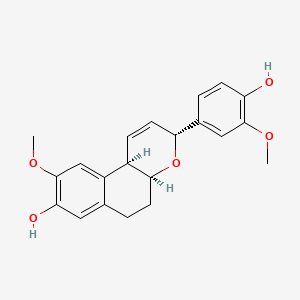
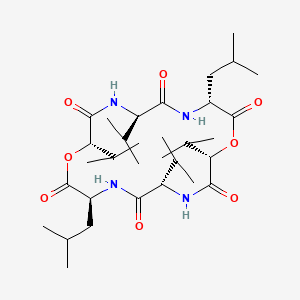
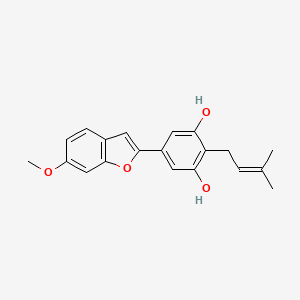
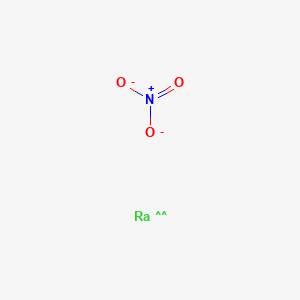
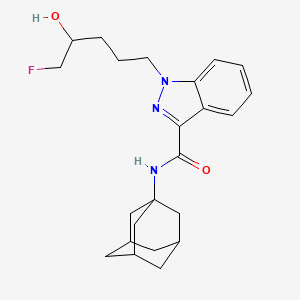
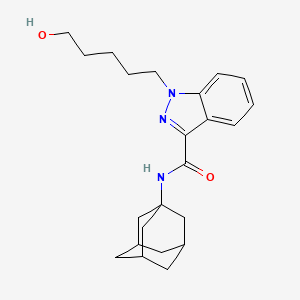
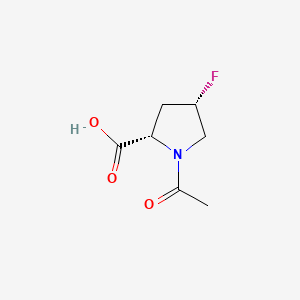
![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)
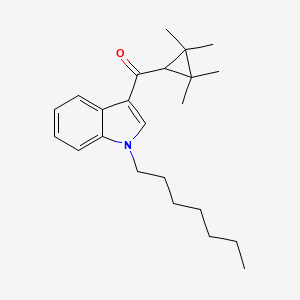
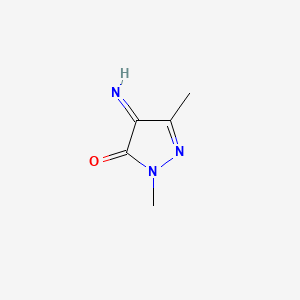
![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)
